molecular formula C8H8N2O2 B2457663 ethyl 4-cyano-1H-pyrrole-3-carboxylate CAS No. 156422-76-3

ethyl 4-cyano-1H-pyrrole-3-carboxylate

Cat. No. B2457663
CAS RN: 156422-76-3
M. Wt: 164.164
InChI Key: NTWGFNWYTUGVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-1H-pyrrole-3-carboxylate is a chemical compound with the linear formula C8H8N2O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of ethyl 4-cyano-1H-pyrrole-3-carboxylate is represented by the InChI code: 1S/C8H8N2O2/c1-2-12-8(11)7-5-10-4-6(7)3-9/h4-5,10H,2H2,1H3 . The molecular weight of this compound is 164.16 .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 4-cyano-1H-pyrrole-3-carboxylate are not available, pyrrolopyrazine derivatives, which contain a pyrrole ring, have been known to exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Physical And Chemical Properties Analysis

Ethyl 4-cyano-1H-pyrrole-3-carboxylate has a boiling point of 381.3±27.0 C at 760 mmHg . It is a solid substance at room temperature .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridines

Ethyl 4-cyano-1H-pyrrole-3-carboxylate can be used as a starting material in the synthesis of pyrazolo[3,4-b]pyridines . These compounds are of interest due to their close similarity to the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Biomedical Applications

The synthesized pyrazolo[3,4-b]pyridines have various biomedical applications. They have been studied for their potential biological activity . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 of these compounds can lead to a wide range of biological activities .

Cancer Research

Some derivatives of pyrazolo[3,4-b]pyridines have shown good cytotoxic activity against certain cancer cell lines . This suggests that ethyl 4-cyano-1H-pyrrole-3-carboxylate, as a precursor to these compounds, could have indirect applications in cancer research.

Drug Development

Given the biological activity of pyrazolo[3,4-b]pyridines, ethyl 4-cyano-1H-pyrrole-3-carboxylate could play a role in drug development. The ability to modify the substituents at various positions on the pyrazolo[3,4-b]pyridine structure could allow for the development of drugs with specific activities .

Research into Neurological Disorders

Compounds similar to pyrazolo[3,4-b]pyridines have been studied for their potential applications in treating neurological disorders . As such, ethyl 4-cyano-1H-pyrrole-3-carboxylate could indirectly contribute to this field of research.

Microbial Research

Indole derivatives, which are structurally similar to pyrazolo[3,4-b]pyridines, have been studied for their antimicrobial properties . Ethyl 4-cyano-1H-pyrrole-3-carboxylate could potentially be used in the synthesis of these compounds, contributing to research in this area.

Safety And Hazards

This compound is considered harmful and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

ethyl 4-cyano-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-5-10-4-6(7)3-9/h4-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWGFNWYTUGVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-cyano-1H-pyrrole-3-carboxylate

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